![molecular formula C11H19IO2 B13303273 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13303273.png)
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a cyclohexyl group substituted with an iodomethyl group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane typically involves the reaction of 4-methylcyclohexanol with iodomethane in the presence of a base to form the iodomethyl derivative. This intermediate is then reacted with oxetane under specific conditions to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Ring-Opening: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Iodomethyl)oxetane: Similar structure but lacks the cyclohexyl group.
4-Methylcyclohexanol: Precursor in the synthesis of the compound.
Oxetane: The core structure without the iodomethyl and cyclohexyl groups.
Uniqueness
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is unique due to the combination of the oxetane ring and the iodomethyl-substituted cyclohexyl group. This unique structure imparts specific reactivity and properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H19IO2 |
|---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
3-[1-(iodomethyl)-4-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
GLZYLHYDVAVJBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CI)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


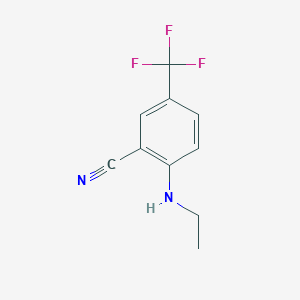
amine](/img/structure/B13303201.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)
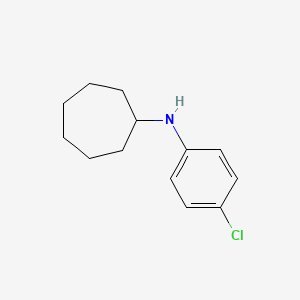
amine](/img/structure/B13303233.png)

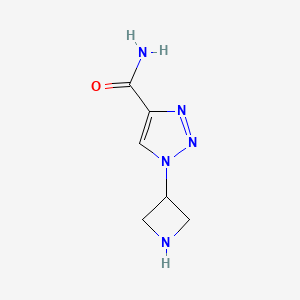
![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)
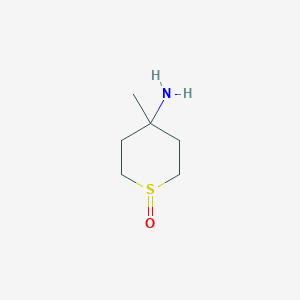
![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
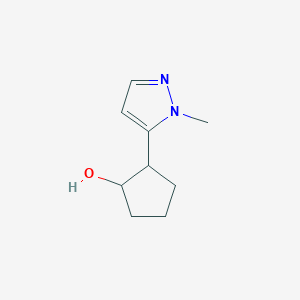
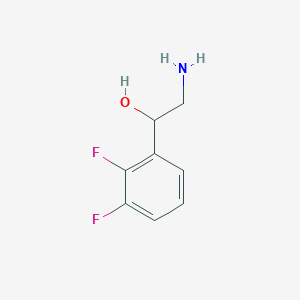

amine](/img/structure/B13303269.png)
